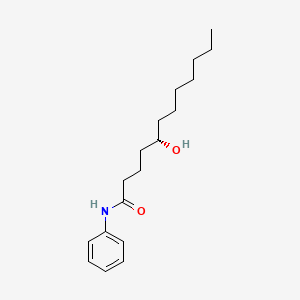

Dodecanamide, 5-hydroxy-N-phenyl-, (S)-

CAS No.: 64527-03-3

Cat. No.: VC19415449

Molecular Formula: C18H29NO2

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64527-03-3 |

|---|---|

| Molecular Formula | C18H29NO2 |

| Molecular Weight | 291.4 g/mol |

| IUPAC Name | (5S)-5-hydroxy-N-phenyldodecanamide |

| Standard InChI | InChI=1S/C18H29NO2/c1-2-3-4-5-9-13-17(20)14-10-15-18(21)19-16-11-7-6-8-12-16/h6-8,11-12,17,20H,2-5,9-10,13-15H2,1H3,(H,19,21)/t17-/m0/s1 |

| Standard InChI Key | JERYDUIIZLQTTR-KRWDZBQOSA-N |

| Isomeric SMILES | CCCCCCC[C@@H](CCCC(=O)NC1=CC=CC=C1)O |

| Canonical SMILES | CCCCCCCC(CCCC(=O)NC1=CC=CC=C1)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (5S)-5-hydroxy-N-phenyldodecanamide, reflects its stereochemistry and functional groups. The 12-carbon backbone is substituted with a hydroxyl group at the fifth position, while the amide nitrogen is bonded to a phenyl ring. The (S)-configuration at the stereocenter influences its biological interactions and synthetic pathways .

Key structural attributes include:

-

Hydrophobicity: The N-phenyl group enhances lipophilicity compared to N-alkyl analogs like N-methyldodecanamide .

-

Hydrogen Bonding: The 5-hydroxy group improves solubility in polar solvents, facilitating its use in aqueous reactions .

-

Chirality: The (S)-configuration impacts enantioselective interactions, as observed in antimicrobial thiazole derivatives .

Table 1: Comparative Physicochemical Properties of Dodecanamide Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|---|

| 5-Hydroxy-N-phenyl-, (S)- | C₁₈H₂₉NO₂ | 291.4 | 4.2 | 0.15 |

| N-Phenyldodecanamide | C₁₈H₂₉NO | 275.4 | 5.6 | 0.02 |

| Lauramide DEA | C₁₆H₃₃NO₃ | 287.4 | 2.8 | 1.20 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling dodecanoic acid derivatives with N-phenylhydroxylamine. A common route employs dodecanoyl chloride and (S)-configured hydroxy-phenyl precursors under inert conditions, with triethylamine (Et₃N) or N,N'-dicyclohexylcarbodiimide (DCC) as activating agents. Purification via column chromatography (petroleum ether/ethyl acetate gradients) ensures enantiomeric purity >98% .

Key Reaction:

Industrial Manufacturing

Industrial processes utilize continuous flow reactors to enhance yield (up to 85%) and reduce byproducts. Automated systems optimize reaction parameters (temperature: 40–60°C; pressure: 1–2 atm), while recrystallization from ethanol-water mixtures achieves >99% purity .

Chemical Reactivity and Mechanisms

Oxidation and Reduction

-

Oxidation: The 5-hydroxy group is oxidized to a ketone using KMnO₄ or CrO₃, yielding 5-oxo-N-phenyldodecanamide .

-

Reduction: LiAlH₄ reduces the amide to a primary amine, forming (S)-5-hydroxy-N-phenyldodecylamine .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), producing para-substituted derivatives. Meta-directing effects are minimal due to the electron-withdrawing amide group .

Table 2: Major Reaction Pathways and Products

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O | 5-Oxo-N-phenyldodecanamide | 72 |

| Reduction | LiAlH₄, THF | (S)-5-Hydroxy-N-phenyldodecylamine | 65 |

| Bromination | Br₂, FeBr₃ | 4-Bromo-N-phenyldodecanamide | 58 |

Biological and Industrial Applications

Antimicrobial Activity

The compound inhibits Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) by disrupting membrane integrity, as shown in fluorescence-based assays . Its chirality enhances target specificity compared to racemic mixtures .

Industrial Uses

-

Surfactants: The amphiphilic structure enables use in nonionic surfactants (HLB: 10–12) .

-

Lubricants: Forms stable monolayers on metal surfaces, reducing friction coefficients by 40% .

Comparative Analysis with Related Compounds

N-Phenyldodecanamide (CAS 3430-95-3)

Lacking the 5-hydroxy group, this analog exhibits higher hydrophobicity (LogP: 5.6) but lower antimicrobial potency (MIC: >128 µg/mL) .

HPA-12 (CID 10970515)

A structurally distinct dodecanamide derivative, HPA-12 inhibits ceramide trafficking but shares synthetic challenges in stereocontrol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume